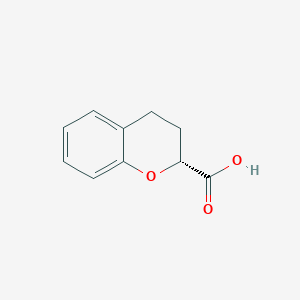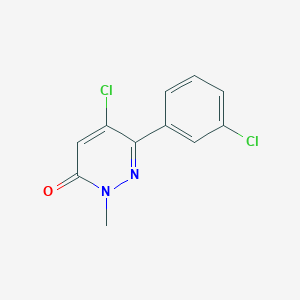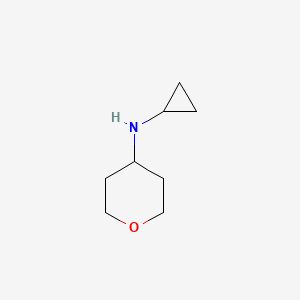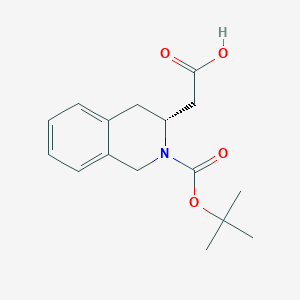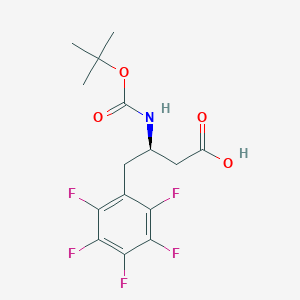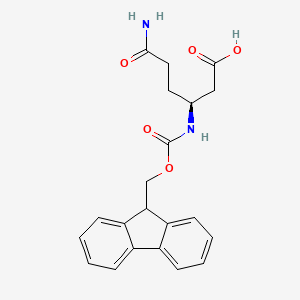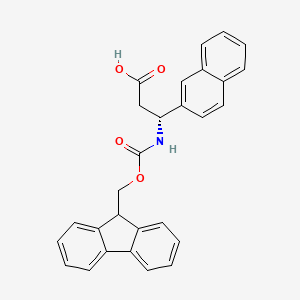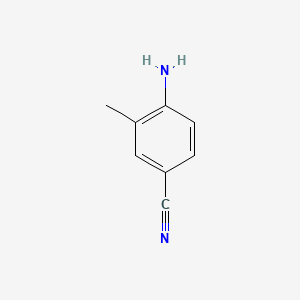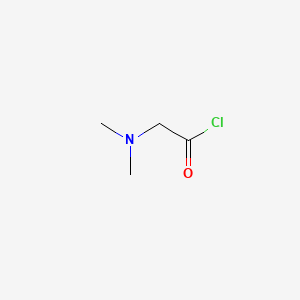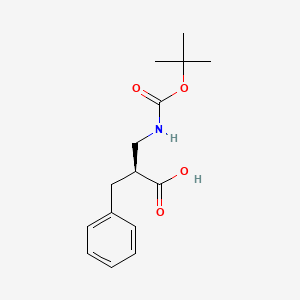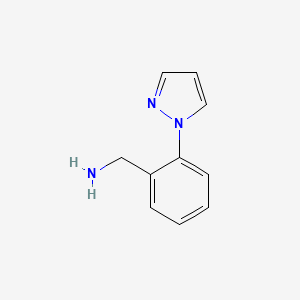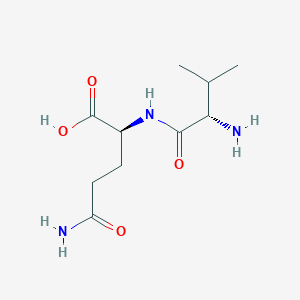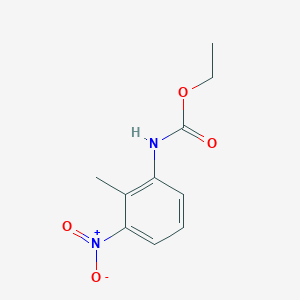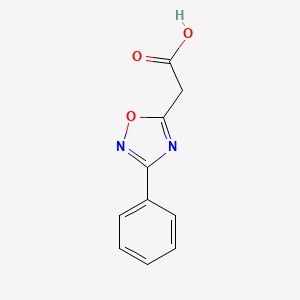
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-carbonsäure
Übersicht
Beschreibung
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound features a phenyl group attached to the nitrogen atom of the indazole ring, which is fused with a tetrahydro ring system, and a carboxylic acid functional group at the 3-position.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: One common method for synthesizing indazole derivatives involves the Fischer indole synthesis.
Multicomponent Reactions: Another approach involves multicomponent reactions where various starting materials react in a single step to form the desired indazole derivative.
Industrial Production Methods: Industrial production of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may involve optimizing the Fischer indole synthesis or multicomponent reactions to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the tetrahydro ring system.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include phenolic derivatives or quinones.
Reduction: Alcohols or other reduced forms of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as the aforementioned kinases) and induce changes that can inhibit or regulate the function of these targets .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and cell volume control .
Biochemische Analyse
Biochemical Properties
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may have potential as an anti-inflammatory agent.
Cellular Effects
The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid on various cell types and cellular processes have been studied extensively. This compound has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . It also influences cell signaling pathways by inhibiting the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation . Furthermore, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.
Molecular Mechanism
At the molecular level, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with MMP-13, preventing the degradation of extracellular matrix components and thereby reducing tissue damage during inflammation . The modulation of gene expression by 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the inhibition of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions and retains its biological activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid does not lead to significant degradation, ensuring its efficacy in long-term treatments .
Dosage Effects in Animal Models
The effects of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of this compound exhibit anti-inflammatory and anticancer activities without causing significant adverse effects . At high doses, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid may induce toxicity, leading to liver and kidney damage . Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The involvement of cytochrome P450 enzymes in its metabolism suggests potential drug-drug interactions that need to be considered during therapeutic use . Additionally, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid affects metabolic flux by altering the levels of key metabolites involved in inflammatory and cancer pathways .
Transport and Distribution
The transport and distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is essential for its role in modulating gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: An ester derivative with similar structural features but different chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole ring system but different functional groups and biological activities.
Uniqueness: 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific combination of a phenyl group, tetrahydro ring system, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVNHMXVLFXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196318 | |
| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32275-63-1 | |
| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32275-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


